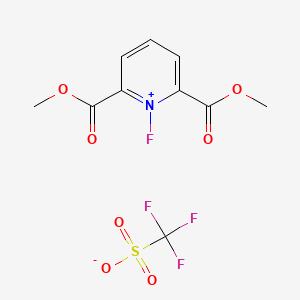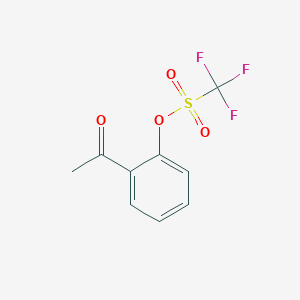
1-(Bromomethyl)-2,3,5-triiodobenzene
Descripción general
Descripción
1-(Bromomethyl)-2,3,5-triiodobenzene is an organohalogen compound characterized by the presence of bromine and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5-triiodobenzene typically involves the bromination and iodination of benzene derivatives. One common method includes the bromination of 1-methyl-2,3,5-triiodobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination and iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2,3,5-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The iodine atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar solvents (e.g., dimethylformamide) under mild heating.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Coupled products with extended aromatic systems.
- Partially dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,3,5-triiodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of advanced materials such as liquid crystals and organic semiconductors.
Medicinal Chemistry: Investigated for its potential use in radiolabeling and imaging agents due to the presence of iodine atoms.
Environmental Chemistry: Studied for its reactivity and potential use in environmental remediation processes.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2,3,5-triiodobenzene in chemical reactions involves the activation of the bromomethyl group and the iodine atoms. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atoms can participate in oxidative addition and reductive elimination processes, enabling coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(Chloromethyl)-2,3,5-triiodobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2,4,6-triiodobenzene: Similar structure but with different positions of iodine atoms.
1-(Bromomethyl)-3,4,5-triiodobenzene: Similar structure but with different positions of iodine atoms.
Uniqueness: 1-(Bromomethyl)-2,3,5-triiodobenzene is unique due to the specific arrangement of bromine and iodine atoms, which influences its reactivity and potential applications. The presence of multiple iodine atoms enhances its utility in radiolabeling and imaging applications, while the bromomethyl group provides a versatile site for further functionalization.
Propiedades
IUPAC Name |
1-(bromomethyl)-2,3,5-triiodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCRQIRPMHPBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)I)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrI3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8214424.png)











